Cbl-b-IN-15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

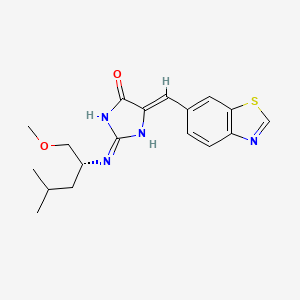

Cbl-b-IN-15 is a small molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligase family. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor microenvironment. By inhibiting Cbl-b, this compound enhances the activation of T cells, natural killer cells, and B cells, making it a promising candidate for cancer immunotherapy .

Métodos De Preparación

The synthesis of Cbl-b-IN-15 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Análisis De Reacciones Químicas

Cbl-b-IN-15 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s activity and selectivity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Aplicaciones Científicas De Investigación

Cbl-b-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the role of Cbl-b in various biochemical pathways.

Biology: Investigated for its effects on immune cell activation and function, particularly in natural killer cells and T cells.

Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, enhancing the efficacy of immune checkpoint inhibitors and adoptive cell therapies.

Mecanismo De Acción

Cbl-b-IN-15 exerts its effects by inhibiting the activity of the Cbl-b protein. Cbl-b is involved in the ubiquitination and subsequent degradation of receptor tyrosine kinases, which play a key role in immune cell signaling. By inhibiting Cbl-b, this compound prevents the degradation of these receptors, leading to enhanced activation of immune cells. The molecular targets and pathways involved include the CD28 costimulatory pathway and the downstream signaling cascades mediated by receptor tyrosine kinases .

Comparación Con Compuestos Similares

Cbl-b-IN-15 is unique among Cbl-b inhibitors due to its high potency and selectivity. Similar compounds include:

Nx-1607: Another Cbl-b inhibitor currently in clinical trials for advanced solid tumors.

C7683: An analogue of Nx-1607 with similar binding properties and mechanism of action.

Other small molecule inhibitors: Various other compounds targeting Cbl-b and related proteins, each with distinct chemical structures and biological activities

This compound stands out due to its specific interaction with the Cbl-b protein, leading to a more pronounced immunostimulatory effect compared to other inhibitors.

Propiedades

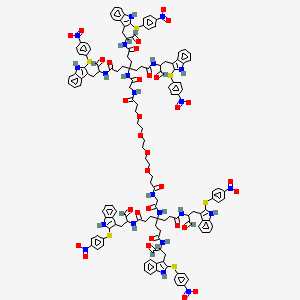

Fórmula molecular |

C27H27N5O3 |

|---|---|

Peso molecular |

469.5 g/mol |

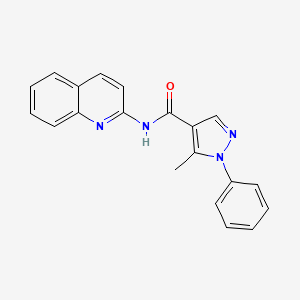

Nombre IUPAC |

2-[[(2S)-2-methylmorpholin-4-yl]methyl]-N-[(3S)-2-oxo-5-phenyl-1,3-dihydropyrido[3,4-e][1,4]diazepin-3-yl]benzamide |

InChI |

InChI=1S/C27H27N5O3/c1-18-16-32(13-14-35-18)17-20-9-5-6-10-21(20)26(33)31-25-27(34)29-23-15-28-12-11-22(23)24(30-25)19-7-3-2-4-8-19/h2-12,15,18,25H,13-14,16-17H2,1H3,(H,29,34)(H,31,33)/t18-,25+/m0/s1 |

Clave InChI |

JNGHRJXDWKEWQM-AVRWGWEMSA-N |

SMILES isomérico |

C[C@H]1CN(CCO1)CC2=CC=CC=C2C(=O)N[C@@H]3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5 |

SMILES canónico |

CC1CN(CCO1)CC2=CC=CC=C2C(=O)NC3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

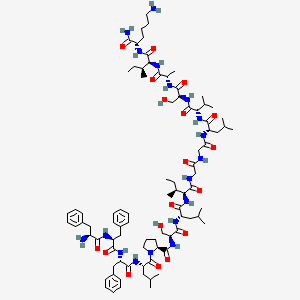

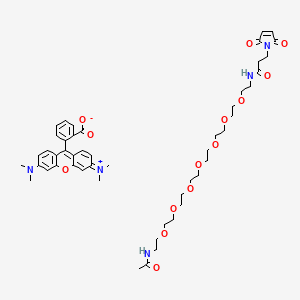

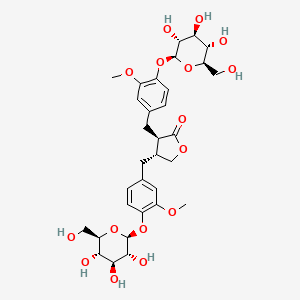

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)

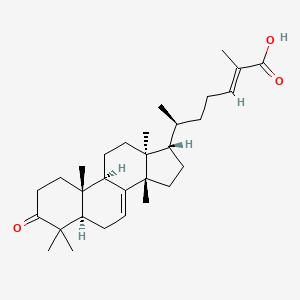

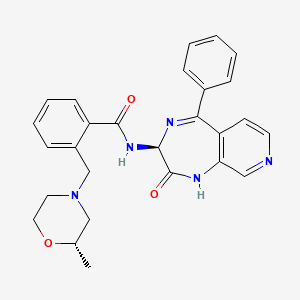

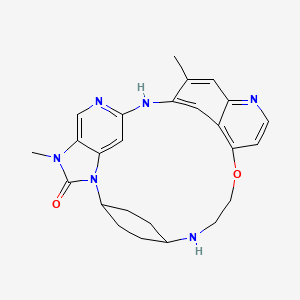

![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)

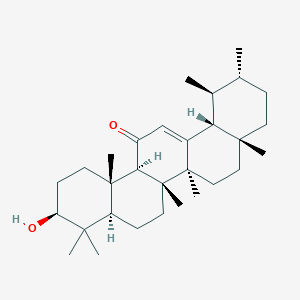

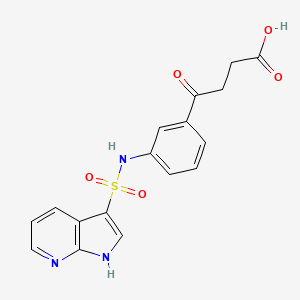

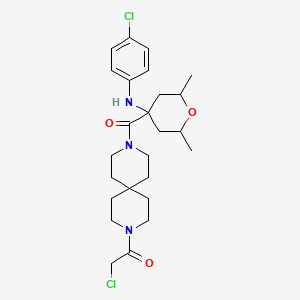

![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)